Lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

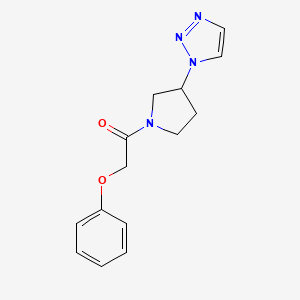

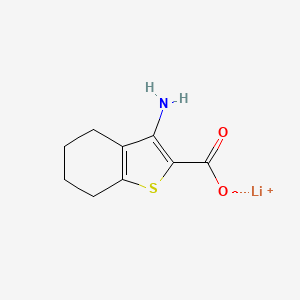

Lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C9H10LiNO2S and its molecular weight is 203.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ring-Opening Polymerization

Lithium compounds have been studied for their reactivity in ring-opening polymerization of cyclic esters, showcasing their potential in materials science. The research conducted by Dean et al. (2013) explores lithium compounds with tetradentate amino-bis(phenolato)-tetrahydrofuranyl ligands, demonstrating their effectiveness in the ring-opening polymerization of rac-lactide. This study not only highlights the reactivity of these lithium complexes but also delves into the parameters influencing polymerization, such as monomer concentration and polymerization temperature, thereby providing insights into the material's synthesis processes (Dean et al., 2013).

Neuroprotective Effects

Lithium's neuroprotective properties have been extensively researched, particularly its role in Alzheimer's disease and other neurodegenerative disorders. Hong et al. (1997) demonstrated that lithium reduces tau phosphorylation by inhibiting glycogen synthase kinase-3, thereby enhancing microtubule assembly and offering a potential therapeutic pathway for Alzheimer's disease (Hong et al., 1997). Moreover, Forlenza et al. (2014) discuss lithium as a candidate for disease-modification in Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, highlighting its modulation of neurotrophic response, autophagy, and mitochondrial function (Forlenza et al., 2014).

Synthesis and Structural Characterization

Research into lithium carboxylate frameworks, as presented by Aliev et al. (2014), explores the synthesis and structural characterization of lithium–organic frameworks with potential applications in material science and photoluminescence. This study presents novel 3D lithium–organic frameworks, demonstrating their guest-dependent photoluminescence behavior, thereby offering insights into the development of materials with specific light-emitting properties (Aliev et al., 2014).

Pharmacogenetic Analysis

The pharmacogenetic analysis of lithium-induced delayed aging in Caenorhabditis elegans, as conducted by McColl et al. (2008), investigates the effects of lithium at clinically relevant concentrations on survival during normal aging. This study reveals lithium's potential in extending longevity through altered expression of genes encoding nucleosome-associated functions, suggesting its regulatory impact on survival by modulating histone methylation and chromatin structure (McColl et al., 2008).

Anti-Inflammatory Response

The study by Barbisan et al. (2017) on lithium's anti-inflammatory effects in activated macrophages in vitro highlights its potential in treating and preventing disorders with an inflammatory component. This research assesses the impact of lithium on cell proliferation, cytokine levels, and gene expression, demonstrating its ability to potentiate anti-inflammatory responses (Barbisan et al., 2017).

Wirkmechanismus

While the specific mechanism of action for Lithium 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate is not mentioned in the search results, thiophene and its substituted derivatives are reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Zukünftige Richtungen

Thiophene and its substituted derivatives have shown interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Eigenschaften

IUPAC Name |

lithium;3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S.Li/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12;/h1-4,10H2,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGZAAUJMYTRRV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CCC2=C(C1)C(=C(S2)C(=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10LiNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2550391.png)

![Tert-butyl N-[[5-(3-chlorophenyl)-1,2-oxazol-3-yl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2550392.png)

![1-[3-Nitro-4-(oxiran-2-ylmethoxy)benzenesulfonyl]pyrrolidine](/img/structure/B2550394.png)

![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine](/img/structure/B2550395.png)

![Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, ethyl ester, (1R,2R)-rel-](/img/structure/B2550396.png)

![2-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2550398.png)

![2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2550404.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2550407.png)